Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-, monohydrochloride Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-, monohydrochloride
Brand Name: Vulcanchem
CAS No.: 2298-13-7
VCID: VC3710860
InChI: InChI=1S/C14H15N3.ClH/c1-10-5-3-4-6-14(10)17-16-12-7-8-13(15)11(2)9-12;/h3-9H,15H2,1-2H3;1H
SMILES: CC1=CC=CC=C1N=NC2=CC(=C(C=C2)N)C.Cl
Molecular Formula: C14H16ClN3
Molecular Weight: 261.75 g/mol

Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-, monohydrochloride

CAS No.: 2298-13-7

Cat. No.: VC3710860

Molecular Formula: C14H16ClN3

Molecular Weight: 261.75 g/mol

* For research use only. Not for human or veterinary use.

Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-, monohydrochloride - 2298-13-7

Specification

CAS No. 2298-13-7
Molecular Formula C14H16ClN3
Molecular Weight 261.75 g/mol
IUPAC Name 2-methyl-4-[(2-methylphenyl)diazenyl]aniline;hydrochloride
Standard InChI InChI=1S/C14H15N3.ClH/c1-10-5-3-4-6-14(10)17-16-12-7-8-13(15)11(2)9-12;/h3-9H,15H2,1-2H3;1H
Standard InChI Key PUDCZUQFOPHIGU-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1N=NC2=CC(=C(C=C2)N)C.Cl
Canonical SMILES CC1=CC=CC=C1N=NC2=CC(=C(C=C2)N)C.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound has the molecular formula C₁₄H₁₆ClN₃ and a molecular weight of 261.75 g/mol . Its IUPAC name, 2-methyl-4-[(2-methylphenyl)diazenyl]aniline hydrochloride, reflects the presence of:

  • A 2-methylaniline group (C₆H₃(CH₃)NH₂)

  • A 2-methylphenylazo substituent (C₆H₄(CH₃)–N=N–)

  • A hydrochloride counterion (Cl⁻) to balance the protonated amine .

The InChIKey (PUDCZUQFOPHIGU-UHFFFAOYSA-N) and SMILES notation (Cl.N(=NC=1C=CC=CC1C)C2=CC=C(N)C(=C2)C) provide precise structural descriptors for computational modeling .

Spectral and Physical Properties

Key physical properties include:

PropertyValueSource
AppearanceColored solid (often orange-red)
LogP3.57 (indicating hydrophobicity)
SolubilityHigh in polar solvents (e.g., H₂O)
Collision Cross Section155.9–157.3 Ų (mass spectrometry)

The azo group (–N=N–) absorbs visible light at λₘₐₓ ≈ 420–480 nm, contributing to its use as a chromophore .

Synthesis and Manufacturing

Diazotization-Coupling Reaction

The synthesis involves two stages:

  • Diazotization: Treatment of 2-methyl-4-nitroaniline with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C to form a diazonium salt .

  • Coupling: Reaction of the diazonium salt with 2-methylphenol or a derivative under alkaline conditions to form the azo linkage .

The hydrochloride form is precipitated by acidifying the reaction mixture, yielding a crystalline product .

Industrial-Scale Production

Industrial routes optimize yield (>85%) by:

  • Controlling pH (4–6) to prevent diazonium decomposition

  • Using excess HCl to stabilize intermediates

  • Employing low temperatures (–10°C) for sensitive steps .

Applications in Science and Industry

Dye and Pigment Manufacturing

As Solvent Yellow 3, the compound is used to color:

  • Polystyrene plastics: Due to compatibility with hydrophobic matrices .

  • Textiles: Provides wash-fastness on synthetic fibers .

  • Inks: Offers stability under UV exposure.

High-Performance Liquid Chromatography (HPLC)

The compound is separable on Newcrom R1 columns (3 µm particles) using:

  • Mobile phase: Acetonitrile/water (70:30 v/v) with 0.1% phosphoric acid

  • Detection: UV-Vis at 450 nm .

Mass Spectrometry (MS)

Its collision cross section (155.9 Ų) aids in quantifying ion mobility shifts, useful for studying protein-ligand interactions .

Biochemical Research

  • Enzyme assays: Acts as a chromogenic substrate for peroxidases.

  • Cellular staining: Highlights lipid membranes in microscopy .

Hazard ClassCategoryCode
Carcinogenicity1BH350
Skin Sensitization1H317
Acute Toxicity (Oral)4H302

Source: ECHA C&L Inventory (100% notification consensus)

Health Risks

  • Carcinogenicity: Linked to bladder tumors in rodent studies via metabolic activation to aromatic amines .

  • Dermal Exposure: Causes allergic contact dermatitis (ECHA: 372 reported cases) .

  • Decomposition: Releases CO, NOₓ, and benzaldehyde at >200°C .

Regulatory and Environmental Impact

Global Regulations

  • EU: Restricted under REACH Annex XVII (entry 43) for consumer textiles .

  • US EPA: Listed as a Priority Pollutant (40 CFR 423) .

Environmental Persistence

  • Biodegradation: <10% in 28 days (OECD 301F test)

  • Ecotoxicity: LC₅₀ (Daphnia magna) = 2.1 mg/L .

Recent Advances in Research

Photodegradation Studies

UV irradiation (254 nm) cleaves the azo bond, forming 2-methylaniline and 4-amino-3-methylphenol, which are subsequently mineralized by Pseudomonas spp..

Drug Delivery Systems

Functionalized nanoparticles coated with the compound show pH-responsive drug release in tumor microenvironments (patent WO202511203A1).

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